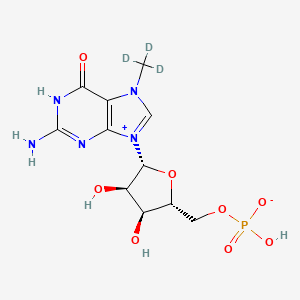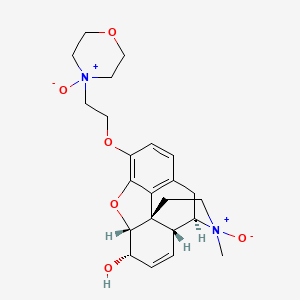
Pholcodine-N,N'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pholcodine-N,N’-dioxide is a derivative of pholcodine, an opioid cough suppressant. This compound is formed through the oxidation of pholcodine, resulting in the addition of two oxygen atoms. It is known for its potential pharmacological activities and is studied for its unique properties compared to its parent compound, pholcodine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pholcodine-N,N’-dioxide is synthesized through the oxidation of pholcodine. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atoms.
Industrial Production Methods: While specific industrial production methods for pholcodine-N,N’-dioxide are not well-documented, the general approach involves large-scale oxidation reactions using industrial oxidizing agents. The process is optimized for yield and purity, with careful monitoring of reaction conditions to prevent over-oxidation or degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Pholcodine-N,N’-dioxide primarily undergoes oxidation reactions. It can also participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives or degradation products.
Substitution: Compounds with modified functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pholcodine-N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activities, including its effects on the central nervous system.
Medicine: Explored for its potential as a cough suppressant and its pharmacological properties.
Industry: Studied for its potential use in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
Pholcodine-N,N’-dioxide exerts its effects primarily through its action on the central nervous system. It acts on the cough center in the medulla oblongata, suppressing the cough reflex. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with opioid receptors, similar to its parent compound, pholcodine.
Vergleich Mit ähnlichen Verbindungen
Pholcodine: The parent compound, used as a cough suppressant.
Codeine: Another opioid with similar antitussive properties.
Morphine: A potent opioid analgesic with a different pharmacological profile.
Uniqueness: Pholcodine-N,N’-dioxide is unique due to its additional oxygen atoms, which may confer different pharmacological properties and metabolic pathways compared to pholcodine. Its potential reduced toxicity and increased pharmacological activity make it a compound of interest for further research.
Eigenschaften
Molekularformel |
C23H30N2O6 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-3-oxido-9-[2-(4-oxidomorpholin-4-ium-4-yl)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C23H30N2O6/c1-24(27)7-6-23-16-3-4-18(26)22(23)31-21-19(5-2-15(20(21)23)14-17(16)24)30-13-10-25(28)8-11-29-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,24?/m0/s1 |
InChI-Schlüssel |
OPUQVGQORULKFL-FHYUENEGSA-N |
Isomerische SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])O[C@H]3[C@H](C=C4)O)[O-] |
Kanonische SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])OC3C(C=C4)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
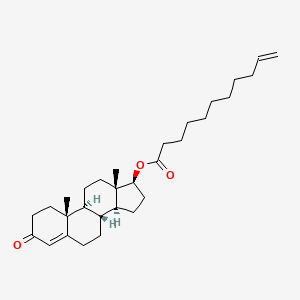
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
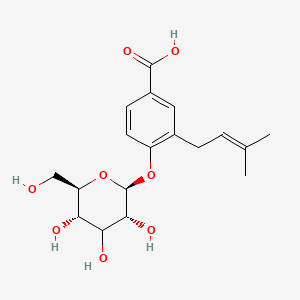
![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
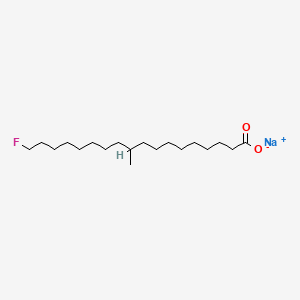

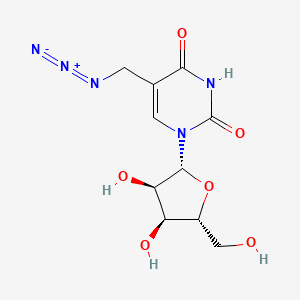
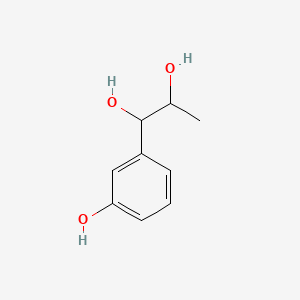
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
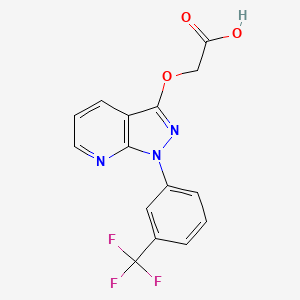
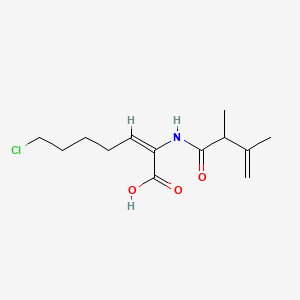
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
